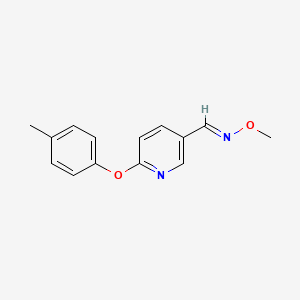

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime

Description

6-(4-Methylphenoxy)nicotinaldehyde O-methyloxime is a nicotinaldehyde derivative featuring a 4-methylphenoxy substituent at the pyridine ring’s 6-position and an O-methyloxime functional group at the aldehyde position. Commercial availability is confirmed via Santa Cruz Biotechnology, with a listed price of $159.00 for 250 mg .

Propriétés

IUPAC Name |

(E)-N-methoxy-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-3-6-13(7-4-11)18-14-8-5-12(9-15-14)10-16-17-2/h3-10H,1-2H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHJLRQQGPOEDH-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime typically involves the following steps:

Formation of 6-(4-methylphenoxy)nicotinaldehyde: This intermediate is synthesized by reacting 4-methylphenol with 6-chloronicotinaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxime derivatives with altered oxidation states.

Reduction: Amines derived from the reduction of the oxime group.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime serves as a building block in synthesizing complex molecules. Researchers study it for its potential biological activities, including antimicrobial and anticancer properties, with ongoing research to explore its potential as a therapeutic agent. It is also used in developing new materials and as an intermediate in producing pharmaceuticals.

The compound has shown potential antimicrobial and anticancer properties. Its biological activity is attributed to its structural components, where the oxime group allows hydrogen bonding with biological macromolecules, and the phenoxy group enhances hydrophobic interactions with proteins. This dual functionality may facilitate selective binding to target proteins involved in cellular signaling pathways.

Antimicrobial Properties

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Studies have explored the anticancer potential of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime, particularly its effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Growth

In a study involving human breast cancer cells (MCF-7), treatment with 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Table 2: Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 25 | Induction of oxidative stress |

Chemical Reactions

Mécanisme D'action

The mechanism of action of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The compound’s uniqueness lies in its 4-methylphenoxy and O-methyloxime groups, which distinguish it from other nicotinaldehyde derivatives. Key comparisons include:

Table 1: Structural and Commercial Comparison

Commercial and Industrial Relevance

- Pricing trends : The target compound is priced lower ($159/250 mg) than furyl-substituted analogs like 6-(2-Furyl)nicotinaldehyde (¥62,500/1g ≈ $450/1g), reflecting differences in synthetic complexity or demand .

- Discontinued analogs : The nitro-substituted analog (CAS: 320417-09-2) was discontinued, possibly due to challenges in scale-up or regulatory constraints .

Activité Biologique

6-(4-Methylphenoxy)nicotinaldehyde O-methyloxime, with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol, is a compound that has garnered interest in various biological research areas due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Antimicrobial Properties

Research has indicated that 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of 6-(4-Methylphenoxy)nicotinaldehyde O-methyloxime

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, particularly in relation to its effects on various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Growth

In a study involving human breast cancer cells (MCF-7), treatment with 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Table 2: Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 25 | Induction of oxidative stress |

The biological activity of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime is largely attributed to its structural components. The oxime group allows for hydrogen bonding with biological macromolecules, while the phenoxy group enhances hydrophobic interactions with proteins. This dual functionality may facilitate selective binding to target proteins involved in cellular signaling pathways.

Similar Compounds

When compared to related compounds such as 6-(4-methylphenoxy)nicotinaldehyde oxime and 6-(4-methylphenoxy)nicotinaldehyde , the presence of both methoxy and oxime groups in 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime contributes to its unique biological profile.

Table 3: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-(4-Methylphenoxy)nicotinaldehyde oxime | Lacks methoxy group | Moderate antibacterial activity |

| 6-(4-Methylphenoxy)nicotinaldehyde | Lacks oxime group | Limited anticancer properties |

| 6-(4-Methylphenoxy)nicotinaldehyde O-methyloxime | Contains both methoxy and oxime groups | Strong antimicrobial and anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.